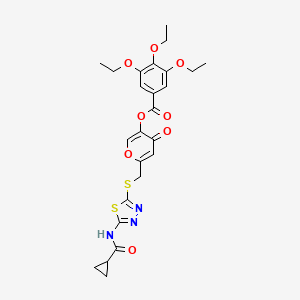

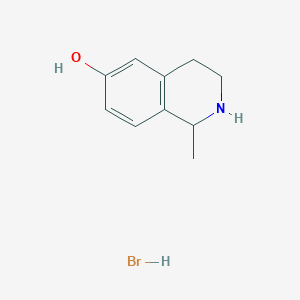

Fmoc-D-Aph(tBuCbm)-OH

货号 B2572136

CAS 编号:

1433975-21-3

分子量: 501.583

InChI 键: ZDEKLTOYUSVJAK-RUZDIDTESA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Fmoc group (Fluorenylmethyloxycarbonyl chloride) is a chloroformate ester used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate .

Synthesis Analysis

This compound may be prepared by reacting 9-fluorenylmethanol with phosgene .Molecular Structure Analysis

The molecular structure of Fmoc-Cl consists of a fluorenyl group (a tricyclic aromatic system), a methylene bridge (-CH2-), and a chloroformate ester (-OC(O)Cl) .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group is often used as a temporary protecting group for the amine nitrogen. It can be removed under mildly basic conditions, which allows for the sequential addition of amino acids .Physical And Chemical Properties Analysis

The chemical formula of Fmoc-Cl is C15H11ClO2. It has a molar mass of 258.70 g·mol−1. The melting point ranges from 62 to 64 °C (144 to 147 °F; 335 to 337 K) .科学研究应用

酸敏感半胱氨酸保护基团

- 应用:Fmoc-Cys(PG)-OH 衍生物(与 Fmoc-D-Aph(tBuCbm)-OH 相关)用于肽中二硫键的区域选择性构建。这在肽合成中至关重要,特别是对于精确二硫键结合至关重要的治疗性肽 (Góngora-Benítez et al., 2012)。

自组装结构形成

- 应用:Fmoc-Thr(tbu)-OH 和 Fmoc-Ser(tbu)-OH(类似于 this compound)表现出独特自组装特性。这些化合物形成各种形态,如球体、棒状和花状结构,与纳米技术和材料科学相关 (Kshtriya et al., 2021)。

肽库合成

- 应用:在肽合成中,Fmoc-氨基酸(如 Fmoc-F2Y(tBu)-OH)用于创建肽库。这些库对于筛选和识别各种酶的最佳底物至关重要,例如蛋白质酪氨酸磷酸酶 (Gopishetty et al., 2008)。

生物素化氨基酸制备

- 应用:Fmoc 作为保护基用于生物素化氨基酸的制备中。此过程对于增强氨基酸在各种生化应用中的功能至关重要 (Feng et al., 2010)。

抗菌复合材料

- 应用:Fmoc 修饰的自组装结构单元在抗菌和抗炎材料的开发中显示出前景。此应用在生物医学领域中尤为重要,用于创建增强型复合材料 (Schnaider et al., 2019)。

超分子凝胶和纳米簇

- 应用:Fmoc-Phe-OH(与 this compound 相关)用于制造水凝胶和稳定荧光银纳米簇。此应用在药物输送和催化等领域具有重要意义 (Roy & Banerjee, 2011)。

立体选择性合成

- 应用:Fmoc-Ser(tBu)-OH 和 Fmoc-Thr(tBu)-OH 用于噁嗪和噻嗪衍生物的立体选择性合成。这在新型药物化合物的开发中具有意义 (Králová et al., 2017)。

生物催化自组装

- 应用:Fmoc-酪氨酸参与生物催化自组装过程,这对于理解生物系统中的酶活化和相互作用至关重要 (Thornton et al., 2013)。

作用机制

属性

IUPAC Name |

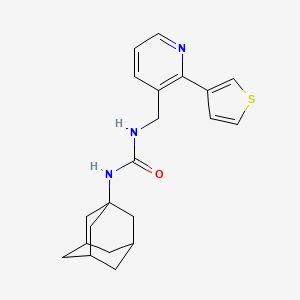

(2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEKLTOYUSVJAK-RUZDIDTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1433975-21-3 |

Source

|

| Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(tert-butyl)ureido)phenyl)propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL4E7TL6DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2572053.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2572059.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572062.png)

![Methyl (E)-4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2572063.png)

![3-(2-Methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2572070.png)

![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)